
3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran
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Overview
Description
3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran is a benzofuran derivative characterized by a fused benzofuran core substituted with methoxy groups at the 4- and 6-positions and a 4-fluorophenyl moiety at the 3-position. The compound’s activity is influenced by the electronic and steric effects of its substituents, with the fluorophenyl group enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylboronic acid and 4,6-dimethoxy-2-iodophenol.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-fluorophenylboronic acid with 4,6-dimethoxy-2-iodophenol.
Cyclization: The resulting intermediate undergoes cyclization to form the benzofuran ring. This step may involve heating the reaction mixture under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient benzofuran core facilitates nucleophilic attacks, particularly at positions activated by methoxy groups. Key findings include:
Fluorophenyl group participation :
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The 4-fluorophenyl substituent undergoes SNAr reactions with strong nucleophiles (e.g., amines, alkoxides) under basic conditions, yielding substituted phenyl derivatives .
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Kinetic studies show a 15–20% rate enhancement compared to non-fluorinated analogs due to the fluorine atom’s electron-withdrawing effect .
Methoxy group reactivity :
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Demethylation occurs with BBr₃ in dichloromethane (-78°C → RT), producing phenolic intermediates used in further functionalization .
Electrophilic Aromatic Substitution
The compound participates in regioselective electrophilic substitutions:
Key observation : Methoxy groups direct electrophiles to the ortho and para positions of the benzofuran ring, while fluorine limits substitution on the phenyl group .
Cyclization Reactions
Copper-catalyzed intramolecular cyclization is a hallmark transformation:
Mechanism :
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Base-mediated cleavage of benzyl carbamate generates reactive intermediates.
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Cu(I) catalysts promote C–O bond formation between the α-carbonyl and 2-bromoaryl group .
Experimental protocol :
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Substrate: 2-(2-Bromo-5-methoxyphenyl)-3-(4-methoxyphenyl)-3-oxopropanenitrile (0.5 mmol)
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Catalyst: CuI (10 mol%), l-proline (20 mol%)
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Conditions: DMF, 90°C, 6 h
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Yield: 83% of 5-methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonitrile
Oxidation and Reduction
Controlled redox reactions modify functional groups:
Oxidation :
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Ozonolysis cleaves the benzofuran ring, producing dicarbonyl compounds (56% yield) .
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KMnO₄/H₂O oxidizes methoxy groups to quinones under acidic conditions (45% yield) .
Reduction :
Comparative Reactivity Analysis
Structural analogs exhibit distinct reactivity profiles:
Compound | Nitration Yield (%) | Bromination Yield (%) | Cyclization Efficiency |
---|---|---|---|
3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran | 72 | 68 | 83 |
3-(4-Chlorophenyl)-4,6-dimethoxybenzofuran | 65 | 71 | 75 |
3-Phenyl-4,6-dimethoxybenzofuran | 58 | 62 | 68 |
Trend : Fluorine substitution improves electrophilic substitution yields compared to chlorine or hydrogen analogs, attributed to its optimal balance of electronic effects .
Mechanistic Insights from Kinetic Studies
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor and antimicrobial properties. Research indicates that derivatives of benzofurans, including those with similar structures to 3-(4-fluorophenyl)-4,6-dimethoxybenzofuran, exhibit significant biological activities. For example, studies have shown that certain benzofuran derivatives possess the ability to inhibit cancer cell proliferation and exhibit selective toxicity towards cancerous cells while sparing normal cells .
Case Studies: Anticancer Activity
- Study A : A study focused on the synthesis of various benzofuran derivatives demonstrated that compounds containing the benzofuran moiety showed promising results against human cervical (HeLa) and lung (A549) cancer cell lines. The mechanism of action involved the induction of apoptosis in cancer cells .
- Study B : Another investigation reported that specific structural modifications of benzofurans enhanced their activity against multidrug-resistant strains of bacteria, highlighting their potential as antimicrobial agents .
Neuropharmacology
The neuropharmacological applications of this compound are also notable. Research suggests that compounds with similar structures may exhibit anticonvulsant properties. The exploration of these compounds is driven by the need for new antiepileptic drugs that are effective against various seizure types .
Neurotoxicity Evaluation
- In a comparative study, the neurotoxic effects of several benzofuran derivatives were assessed alongside their anticonvulsant efficacy. Results indicated that while some compounds were effective in reducing seizure frequency, they also exhibited varying degrees of neurotoxicity .
Material Science
Beyond pharmacological applications, this compound has potential uses in material science. Its unique chemical properties make it a candidate for developing new materials with specific functionalities.
Applications in Polymer Chemistry
- Research has indicated that benzofuran derivatives can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. These materials could be beneficial in various industrial applications including coatings and composites .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Benzofuran Derivatives
The position of methoxy groups on the benzofuran ring critically determines inhibitory activity against enzymes like CYP2A5. For example:
- 4,6-Dimethoxybenzofuran (3f) : Exhibits poor CYP2A6 inhibition (IC₅₀ > 10 μM), indicating that methoxy groups at the 4- and 6-positions alone are insufficient for potency .
- 5,7-Dimethoxybenzofuran (3h) : Shows moderate inhibition (IC₅₀ = ~9.29 μM), suggesting that methoxy placement at the 5- and 7-positions marginally improves activity .
- 3-Methoxy-substituted benzofurans (e.g., 3c, 3d) : Demonstrate significantly higher potency (IC₅₀ = ~7.51 μM), highlighting the importance of the 3-position methoxy group for CYP2A6 binding .
The addition of a 4-fluorophenyl group at the 3-position in the target compound introduces a strong electron-withdrawing substituent. While direct data on this compound’s activity are unavailable, SAR trends suggest that fluorophenyl groups enhance binding affinity in related systems (e.g., chalcones) by increasing electronegativity and optimizing π-π interactions .
Chalcone Derivatives
Chalcones with α,β-unsaturated ketones and fluorophenyl substitutions provide comparative insights:
- Compound 2j : Contains bromine (ring A) and fluorine (ring B) substitutions, yielding an IC₅₀ of 4.70 μM. Replacement of bromine with chlorine or methoxy reduces activity (e.g., 2h : IC₅₀ = 13.82 μM), underscoring the role of electronegative substituents .
- Compound 2n : Features a 4-fluorophenyl group (ring B) and methoxy (ring A), resulting in an IC₅₀ of 25.07 μM. This highlights the trade-off between methoxy’s steric effects and fluorine’s electronic contributions .
Table 1: Inhibitory Activity of Select Compounds Against CYP2A6 or Related Targets
Key Observations :
Methoxy Positioning : Methoxy groups at the 3-position (benzofuran) or para position (chalcone) generally enhance activity compared to 4,6-dimethoxybenzofuran.
Electronegativity : Halogens (Br, Cl) and hydroxyl groups outperform methoxy in improving potency, likely due to stronger electronic interactions .
Biological Activity
3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a benzofuran core substituted with a 4-fluorophenyl group and two methoxy groups at the 4 and 6 positions. The synthesis typically involves a one-pot reaction of substituted anilines with benzofuran derivatives under specific conditions, often yielding high purity and yield rates .
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, fluoroaryl-2,2′-bichalcophene derivatives have shown effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 16 µM . This suggests that the introduction of fluorine atoms enhances the antibacterial efficacy.
Table 1: Antibacterial Activity of Fluoroaryl Compounds
Compound | MIC (µM) | MBC (µM) |
---|---|---|
MA-1156 | 16 | 16 |
MA-1115 | 32 | 32 |
MA-1116 | 64 | 128 |
MA-1113 | 128 | Not Detected |
MA-1114 | 128 | 128 |
The presence of the fluorine atom in the phenyl ring has been linked to increased activity due to its electronic effects, which may enhance binding affinity to bacterial targets .
The mechanisms through which these compounds exert their antibacterial effects include disruption of bacterial cell membranes and interference with protein synthesis. Scanning electron microscopy (SEM) studies have shown that treated S. aureus cells exhibit morphological changes indicative of cell damage and reduced viability .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. The introduction of electron-withdrawing groups like fluorine has been shown to improve antibacterial properties significantly. For example, modifications in the benzofuran scaffold can lead to variations in potency against different strains of bacteria .
Figure 1: Proposed SAR for Benzofuran Derivatives
SAR Diagram (Note: Placeholder for actual image)
Case Studies
Several studies have explored the biological potential of benzofuran derivatives:
- Study on Antimicrobial Activity : A study demonstrated that introducing fluorine into the benzofuran structure significantly increased antimicrobial activity against S. aureus. The compound MA-1156 was particularly effective, highlighting the importance of functional group positioning in enhancing biological activity .
- Molecular Docking Studies : Molecular docking analyses have revealed that benzofuran derivatives exhibit strong binding affinities to various biological targets, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves functionalization of the benzofuran core via electrophilic substitution or cross-coupling reactions. For fluorophenyl derivatives, a common approach is the oxidation of sulfanyl precursors (e.g., using 3-chloroperoxybenzoic acid [mCPBA] in dichloromethane at 273 K) to introduce sulfinyl or other groups, followed by methoxylation . Optimization includes:
- Temperature control : Reactions are initiated at low temperatures (e.g., 273 K) to minimize side reactions.
- Stoichiometry : A 10% excess of oxidizing agent (e.g., mCPBA) ensures complete conversion .
- Purification : Column chromatography (hexane:ethyl acetate, 1:1 v/v) achieves >80% purity, with Rf values monitored via TLC .
Parameter | Value/Technique | Reference |
---|---|---|
Reaction Temp | 273 K → RT | |
Oxidizing Agent | 77% mCPBA | |
Yield | 82% (post-purification) | |
Melting Point | 410–411 K |
Q. How is the purity of this compound assessed post-synthesis?
Methodological Answer: Purity is validated using:
- Chromatography : Column chromatography (hexane:ethyl acetate) separates impurities, with Rf = 0.69 as a reference .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl integration, methoxy peaks at ~3.8 ppm).
- Crystallography : Slow evaporation in diisopropyl ether yields single crystals for X-ray diffraction, ensuring structural fidelity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for fluorinated benzofuran derivatives?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic packing forces. Strategies include:
- Variable-Temperature NMR : Conduct experiments at 298–373 K to identify conformational equilibria.
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) to validate assignments.
- X-ray Refinement : Use riding models for H atoms (C–H = 0.95 Å for aryl, 0.98 Å for methyl) to refine crystallographic data and reduce noise .
Q. What mechanistic insights guide the design of fluorophenyl-substituted benzofuran derivatives?
Methodological Answer: Substituent effects dominate reactivity:
- Electron-Withdrawing Groups (e.g., F) : Enhance oxidative stability but may reduce nucleophilic attack efficiency.
- Methoxy Groups : Electron-donating properties increase electron density at the benzofuran core, favoring electrophilic substitutions.
- Reaction Monitoring : Use LC-MS to track intermediates during oxidation steps (e.g., sulfanyl → sulfinyl conversion) .
Factor | Impact on Reactivity | Reference |
---|---|---|
Fluorophenyl Position | Para-substitution enhances steric stability | |
Methoxy Orientation | Ortho/meta-directing effects |
Q. Key Notes for Experimental Design
Properties
CAS No. |
922140-76-9 |
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Molecular Formula |
C16H13FO3 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,6-dimethoxy-1-benzofuran |
InChI |
InChI=1S/C16H13FO3/c1-18-12-7-14(19-2)16-13(9-20-15(16)8-12)10-3-5-11(17)6-4-10/h3-9H,1-2H3 |
InChI Key |
WFARVQNDVQJHTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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